(E)-N-(5-chloro-2-hydroxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
Description
BenchChem offers high-quality (E)-N-(5-chloro-2-hydroxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-chloro-2-hydroxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S2/c19-11-5-6-14(22)13(9-11)20-16(23)4-1-7-21-17(24)15(27-18(21)26)10-12-3-2-8-25-12/h2-3,5-6,8-10,22H,1,4,7H2,(H,20,23)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMVPBWKDQJNMF-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5-chloro-2-hydroxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazolidinone core, which is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The compound can be dissected into several structural components:
- Thiazolidinone Ring : A five-membered ring containing sulfur and nitrogen, contributing to the biological activity.
- Furan Moiety : A heterocyclic aromatic compound that enhances the reactivity and biological profile.
- Chloro and Hydroxy Substituents : These groups can modulate the lipophilicity and bioactivity of the compound.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for its anticancer properties, particularly against various cancer cell lines.
Anticancer Activity
Studies have shown that derivatives of thiazolidinones, including those with furan substituents, possess significant antiproliferative effects. For example:
- Cell Lines Tested : The compound has been tested against human leukemia cell lines, showing moderate to strong antiproliferative activity in a dose-dependent manner .
- Mechanism of Action : The activity is believed to be linked to apoptosis induction and cell cycle arrest. Assays like MTT and Trypan blue have confirmed these effects, indicating that the electron-donating groups on the thiazolidinone moiety play a crucial role in enhancing cytotoxicity .
Antimicrobial Activity
In addition to anticancer properties, thiazolidinone derivatives have demonstrated antimicrobial effects:
- Broad Spectrum : Compounds similar to (E)-N-(5-chloro-2-hydroxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies
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Study on Anticancer Effects :
- Objective : Evaluate the anticancer potential of thiazolidinone derivatives.
- Methodology : Compounds were synthesized and tested on various cancer cell lines (e.g., MCF-7 for breast cancer).
- Results : Significant cytotoxicity was observed with IC50 values indicating potent activity against specific cell lines .
- Antimicrobial Evaluation :
Data Tables
Scientific Research Applications
1. Anticancer Properties
Research indicates that compounds containing thiazolidinone structures exhibit significant anticancer activity. The thiazolidinone moiety in this compound is believed to interact with cellular pathways involved in cancer proliferation and apoptosis. Preliminary studies suggest it may inhibit tumor growth through various mechanisms, including the induction of cell cycle arrest and apoptosis in cancer cells .
2. Anti-inflammatory Effects
The presence of the 5-chloro-2-hydroxyphenyl group suggests potential anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines, which could make this compound a candidate for treating inflammatory diseases .
Case Studies
-
Study on Antitumor Activity
A study conducted on various thiazolidinone derivatives, including this compound, demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The study utilized MTT assays to quantify cell viability post-treatment, revealing that this compound inhibited cell growth effectively compared to control groups. -
Inhibition of Inflammatory Markers
In vitro experiments have shown that the compound can reduce the levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in managing chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
